2-(Ethyldithio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethyldithio)benzoic acid is an organic compound with the molecular formula C9H10O2S2. It is a derivative of benzoic acid, where the hydrogen atom at the ortho position is replaced by an ethyldithio group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethyldithio)benzoic acid typically involves the reaction of benzoic acid derivatives with ethyl disulfide. One common method is the nucleophilic substitution reaction, where benzoic acid is treated with ethyl disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethyldithio)benzoic acid undergoes various chemical reactions, including:
Substitution: The ethyldithio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Various nucleophiles; reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Compounds with different functional groups replacing the ethyldithio group.
Scientific Research Applications
Mechanism of Action
2-(Ethyldithio)benzoic acid can be compared with other benzoic acid derivatives, such as:
Benzoic Acid: The parent compound, lacking the ethyldithio group.
2-(Methylthio)benzoic Acid: Similar structure but with a methylthio group instead of an ethyldithio group.
2-(Phenylthio)benzoic Acid: Contains a phenylthio group, offering different chemical properties and reactivity.
Uniqueness: The presence of the ethyldithio group in this compound imparts unique redox properties, making it more reactive in oxidation and reduction reactions compared to its analogs .
Comparison with Similar Compounds
- Benzoic Acid
- 2-(Methylthio)benzoic Acid
- 2-(Phenylthio)benzoic Acid
Properties
CAS No. |
26929-63-5 |
---|---|
Molecular Formula |
C9H10O2S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2-(ethyldisulfanyl)benzoic acid |
InChI |
InChI=1S/C9H10O2S2/c1-2-12-13-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11) |
InChI Key |
LNGQPNABYYRMBF-UHFFFAOYSA-N |
Canonical SMILES |
CCSSC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.